PYRIDINE, 3-(2-OXIRANYLETHYL)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(2-oxiranylethyl)-(9CI) is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyridine ring substituted with a 2-oxiranylethyl group. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(2-oxiranylethyl)-(9CI) typically involves the reaction of pyridine with an epoxide compound. One common method is the reaction of pyridine with 2-chloroethyl oxirane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of Pyridine, 3-(2-oxiranylethyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using advanced separation techniques such as chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(2-oxiranylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Diols.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Pyridine, 3-(2-oxiranylethyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Pyridine, 3-(2-oxiranylethyl)-(9CI) involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-(2-oxiranylethyl)-(9CI)
- Pyridine, 4-(2-oxiranylethyl)-(9CI)
- Pyridine, 3-(2-oxiranylmethyl)-(9CI)
Uniqueness
Pyridine, 3-(2-oxiranylethyl)-(9CI) is unique due to the specific position of the oxiranylethyl group on the pyridine ring. This positional isomerism can lead to differences in reactivity and biological activity compared to other similar compounds. The specific placement of the oxiranylethyl group can influence the compound’s ability to interact with molecular targets and undergo chemical reactions .
Properties
IUPAC Name |
3-[2-(oxiran-2-yl)ethyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-8(6-10-5-1)3-4-9-7-11-9/h1-2,5-6,9H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKTVECCRMXHAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.